VRYGKKZEVFACFM-VFCFBJKWSA-N
Description
The compound corresponding to the InChIKey VRYGKKZEVFACFM-VFCFBJKWSA-N is identified as N-(Cyclopropanecarbonyl)piperazine (CAS: 414910-15-9), a heterocyclic derivative with a molecular formula of C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol . It is synthesized via a reaction involving trifluoroacetic acid and dichloromethane under inert atmospheric conditions, yielding a high purity product (97%) . The compound is highly soluble in aqueous and organic solvents, with safety protocols emphasizing precautions against inhalation and contact (Hazard Statements: P261, P305+P351+P338) .
Properties
Molecular Formula |
C37H27N5O2S |
|---|---|
Molecular Weight |
605.716 |
InChI |
InChI=1S/C37H27N5O2S/c1-21-15-16-24(19-22(21)2)42-37(44)28(23(3)40-42)20-38-30-12-5-7-14-33(30)45-32-18-17-26-34-25(32)9-8-10-27(34)36(43)41-31-13-6-4-11-29(31)39-35(26)41/h4-20,38H,1-3H3/b28-20+ |
InChI Key |
VRYGKKZEVFACFM-VFCFBJKWSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CNC3=CC=CC=C3SC4=C5C=CC=C6C5=C(C=C4)C7=NC8=CC=CC=C8N7C6=O)C(=N2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize the properties and applications of N-(Cyclopropanecarbonyl)piperazine , a comparative analysis with structurally analogous compounds is provided below. Data are derived from synthetic derivatives and analogs described in recent research (Table 1, Table 2).
Structural and Functional Analogues
Table 1: Structural Comparison with High-Similarity Analogs
| Compound CAS | Similarity Score | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 414910-15-9 | 1.00 | C₁₃H₂₂N₂O₃ | 254.33 | Cyclopropane carbonyl, piperazine core |
| 1213476-72-9 | 0.86 | C₁₄H₂₄N₂O₃ | 268.35 | Ethyl ester substitution |
| 1313888-32-7 | 0.83 | C₁₂H₂₀N₂O₃ | 240.29 | Methyl group at C3 position |
| 1597134-79-3 | 0.81 | C₁₅H₂₆N₂O₃ | 282.38 | Propyl chain extension on carbonyl |
Key Findings :
- Solubility : Despite similar polar functional groups, 414910-15-9 exhibits superior aqueous solubility due to its compact cyclopropane ring, which reduces hydrophobic surface area .
Table 2: Comparison with Benzamide-Based Analogues
| Compound (Example) | Substituent | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) | Key Application |
|---|---|---|---|---|---|
| 414910-15-9 | Cyclopropane carbonyl | 97 | 1.02 (s, 3H), 3.45–3.60 (m, 8H) | 254.33 [M+H]⁺ | CNS drug candidates |
| CN 114478474 A (Ex.1) | 4-(Trifluoromethyl)benzyl | 89 | 7.65 (d, 2H), 4.55 (s, 2H) | 250.2 [M+H]⁺ | Anticancer screening |
| CN 114478474 A (Ex.2) | Furan-2-ylmethyl | 80 | 6.40–7.25 (m, 3H), 4.40 (s, 2H) | 278.3 [M+H]⁺ | Antimicrobial agents |
| CN 114478474 A (Ex.3) | 4-Phenoxybenzyl | 90 | 7.30–7.50 (m, 9H), 4.60 (s, 2H) | N/A | Anti-inflammatory studies |
Key Findings :
- Synthetic Efficiency : 414910-15-9 achieves a higher yield (97%) compared to benzamide derivatives (80–90%), attributed to optimized reaction conditions in dichloromethane .
- Spectral Signatures : The ¹H NMR of 414910-15-9 lacks aromatic protons (unlike benzamide analogs), simplifying structural confirmation. Its MS data aligns precisely with theoretical values, ensuring analytical reliability .
Pharmacological Potential vs. Thiazolidinone-Quinazoline Hybrids
Compounds such as N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) () exhibit distinct mechanisms, such as kinase inhibition, but share modular synthetic routes involving heterocyclic cores. Unlike these hybrids, 414910-15-9 lacks sulfur-based functional groups, reducing metabolic instability risks .
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